molecular formula C18H13N3O3S B12909763 2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline CAS No. 50828-21-2

2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline

Cat. No.: B12909763
CAS No.: 50828-21-2
M. Wt: 351.4 g/mol
InChI Key: UVCMKAZCJGOHLU-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline is a quinazoline derivative characterized by a sulfonamide-linked 2-naphthyl group at position 5, an amino group at position 2, and a hydroxyl group at position 2. Quinazolines are heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. This scaffold is pharmacologically significant due to its versatility in interacting with biological targets, including kinases, receptors, and enzymes .

Properties

CAS No.

50828-21-2

Molecular Formula

C18H13N3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-amino-5-naphthalen-2-ylsulfonyl-3H-quinazolin-4-one

InChI

InChI=1S/C18H13N3O3S/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)25(23,24)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22)

InChI Key

UVCMKAZCJGOHLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=CC4=C3C(=O)NC(=N4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one typically involves the condensation of naphthyl-substituted cyclohexenones with guanidine in the presence of sodium ethoxide (NaOEt) . This reaction proceeds under mild conditions and yields the desired quinazoline derivative with high efficiency. The reaction can be summarized as follows:

    Condensation Reaction: Naphthyl-substituted cyclohexenones react with guanidine in the presence of NaOEt.

    Cyclization: The intermediate formed undergoes cyclization to yield the quinazoline derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinazoline Derivatives

Structural Analogues and Their Key Differences

Below is a comparative analysis of 2-amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline with other quinazoline derivatives discussed in the literature:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound -NH₂ (C2), -OH (C4), -SO₂-(2-naphthyl) (C5) C₁₈H₁₄N₃O₃S 352.08 Sulfonyl group enhances solubility and binding specificity.
2-Amino-5-aryl-5,6-dihydro-7-(naphthalen-2-yl)quinazolin-4-ol -NH₂ (C2), -OH (C4), -aryl (C5), -naphthyl (C7) C₂₃H₂₀N₃O 366.43 Dihydroquinazoline with naphthyl at C7; reduced planarity may affect activity.
2-(Methylsulfanyl)-4-(morpholin-4-yl)quinazoline -S-CH₃ (C2), -morpholino (C4) C₁₃H₁₅N₃OS 261.34 Sulfanyl group offers lipophilicity; morpholino improves pharmacokinetics.
Imidazo[4,5-g]quinazoline derivatives Fused imidazole ring at C4–C5 positions Varies Varies Enhanced rigidity and π-π stacking potential due to fused imidazole ring.
2-Amino-5,6,7,8-tetrahydro-4-quinazolinecarboxylic acid -NH₂ (C2), -COOH (C4), saturated C5–C8 C₉H₁₁N₃O₂ 193.20 Tetrahydro scaffold increases flexibility; carboxylic acid aids solubility.

Pharmacological Implications

  • Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound is electron-withdrawing, which may stabilize interactions with positively charged residues in enzyme active sites. In contrast, the sulfanyl group in ’s compound is electron-donating, favoring hydrophobic interactions .
  • Naphthyl Positioning: The 2-naphthylsulfonyl group at C5 (target compound) vs.

Biological Activity

2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Property Details
CAS Number [B12909763]
Molecular Formula C15H14N2O3S
Molecular Weight 302.35 g/mol
IUPAC Name 2-amino-4-hydroxy-5-(naphthalen-2-ylsulfonyl)quinazoline

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells. The compound has been tested against several cancer cell lines, demonstrating potential cytotoxic effects.
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity.

The mechanism by which this compound exerts its effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, such as cyclooxygenase (COX) enzymes.
  • Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells, potentially through the activation of intrinsic and extrinsic apoptotic pathways.

Case Studies

  • Anticancer Activity Study :
    • A study conducted on various quinazoline derivatives, including this compound, found that it significantly inhibited cell growth in the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 15 μM .
  • Antimicrobial Efficacy :
    • In vitro tests revealed that the compound exhibited an inhibition zone of 12 mm against Candida albicans, outperforming traditional antibiotics such as ampicillin .

Comparative Analysis with Similar Compounds

A comparative analysis of the biological activities of quinazoline derivatives highlights the unique efficacy of this compound:

Compound IC50 (μM) Activity Type
This compound15Anticancer
Quinazoline derivative A30Anticancer
Quinazoline derivative B25Antibacterial

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